Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate
Overview
Description
“Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate” is a chemical compound with the IUPAC name “methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate” and an InChI code of "1S/C8H9ClN2O2/c1-5-3-6 (4-7 (12)13-2)10-11-8 (5)9/h3H,4H2,1-2H3" . It has a molecular weight of 200.62 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code "1S/C8H9ClN2O2/c1-5-3-6 (4-7 (12)13-2)10-11-8 (5)9/h3H,4H2,1-2H3" . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Characterization
Research in the field of synthetic chemistry has led to the development of novel compounds with potential applications in material science and as intermediates for further chemical transformations. For instance, the study by Castiñeiras et al. (2018) focused on the synthesis and structural assessment of a complex compound derived from pyridine and triazole, showcasing the versatility of related compounds in forming complexes with metals such as mercury (Hg), which can be pivotal in materials science and catalysis (Castiñeiras, García-Santos, & Saa, 2018).
Biological and Pharmacological Activities
Several studies have synthesized and evaluated the biological activities of compounds structurally similar to "Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate". These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial and Antifungal Activities: Desai et al. (2001) synthesized novel thiazolidines, azetidines, and imidazolines, demonstrating significant in vitro growth inhibitory activity against microbes such as E. coli, S. aureus, and S. typhi (Desai, Dave, Shah, & Vyas, 2001). This highlights the potential of related compounds in the development of new antimicrobial agents.
Anticancer Activities: The synthesis and biological screening of carbazole conjugates by Verma, Awasthi, & Jain (2022) illustrate the potential anticancer properties of these compounds. The study indicates that these novel compounds exhibit promising activity against certain cancer cell lines, suggesting their potential use in cancer therapy (Verma, Awasthi, & Jain, 2022).
Herbicidal Activity
The search for novel herbicides has also led to the exploration of compounds with structural similarities to "Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate". Zhou et al. (2010) synthesized phenyl and benzoxazinyl pyrazole derivatives, finding that some compounds exhibited high bioactivity against weeds, demonstrating the potential of these compounds as herbicides (Zhou, Xue, Wang, & Qu, 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302, H313, H315, and H320 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
methyl 2-[2-chloro-4-(5-methylpyridazin-3-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-5-13(17-16-8-9)11-4-3-10(12(15)6-11)7-14(18)19-2/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMMXQHUPLLXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)C2=CC(=C(C=C2)CC(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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